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molecular formula C13H16N2 B3060789 4-(4-Methyl-piperidin-1-yl)-benzonitrile CAS No. 85872-87-3

4-(4-Methyl-piperidin-1-yl)-benzonitrile

Cat. No. B3060789
M. Wt: 200.28 g/mol
InChI Key: JDTREFVKULGGHT-UHFFFAOYSA-N
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Patent
US07223788B2

Procedure details

4-Fluorobenzonitrile (1.21 g) was heated with 4-methylpiperidine (1.00 g) at 180° C. for 1 hour. The mixture was then taken up in ethyl acetate, washed with water, 2N sodium hydroxide solution and saturated sodium bicarbonate solution, dried over sodium sulfate, concentrated and crystallized from n-pentane. This resulted in the product with the molecular weight of 200.29 (C13H16N2); MS(ESI): 201 (M+H+).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C(OCC)(=O)C>[CH3:10][CH:11]1[CH2:16][CH2:15][N:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
CC1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 2N sodium hydroxide solution and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from n-pentane
CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 200.29 (C13H16N2)

Outcomes

Product
Name
Type
Smiles
CC1CCN(CC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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